

# Comparative Guide to Menin-MLL Inhibitors in Leukemia: MI-136 and Beyond

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## Compound of Interest

Compound Name: MI-136

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This guide provides a detailed comparison of **MI-136** and other prominent menin-Mixed Lineage Leukemia (MLL) inhibitors for the treatment of acute leukemias, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of preclinical and clinical data, detailed experimental methodologies, and an overview of the underlying signaling pathways.

## Introduction

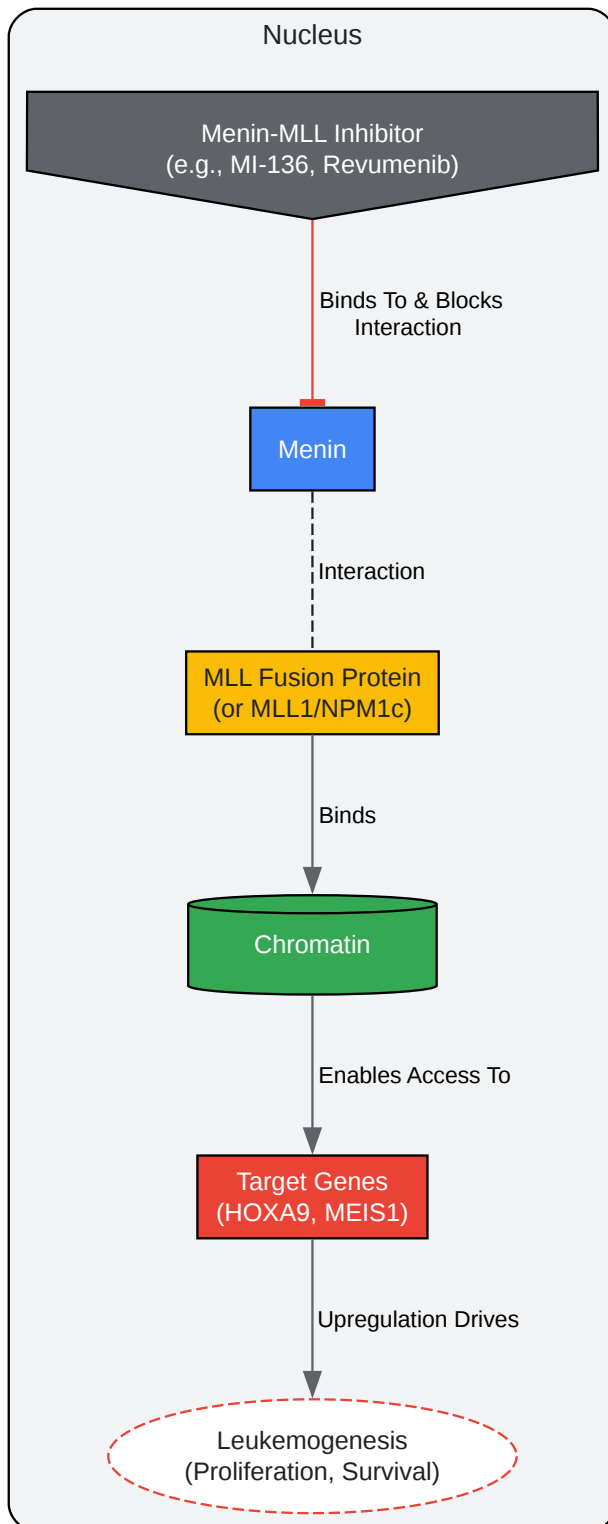
The interaction between the protein menin and the MLL1 protein (also known as KMT2A) is a critical dependency for the development and progression of specific subtypes of acute leukemia.[1] In leukemias with MLL gene rearrangements, the resulting MLL fusion proteins must bind to menin to be recruited to chromatin, where they aberrantly activate the transcription of leukemogenic genes like HOXA9 and MEIS1.[1][2] This dependency has established the menin-MLL protein-protein interaction (PPI) as a compelling therapeutic target.[1] Small molecule inhibitors designed to disrupt this interaction represent a promising class of targeted therapies.[3][4]

This guide focuses on **MI-136**, an early but significant menin-MLL inhibitor, and compares it with its more potent derivatives and the clinically advanced inhibitors, revumenib and ziftomenib, which have recently been approved for clinical use.[5][6]

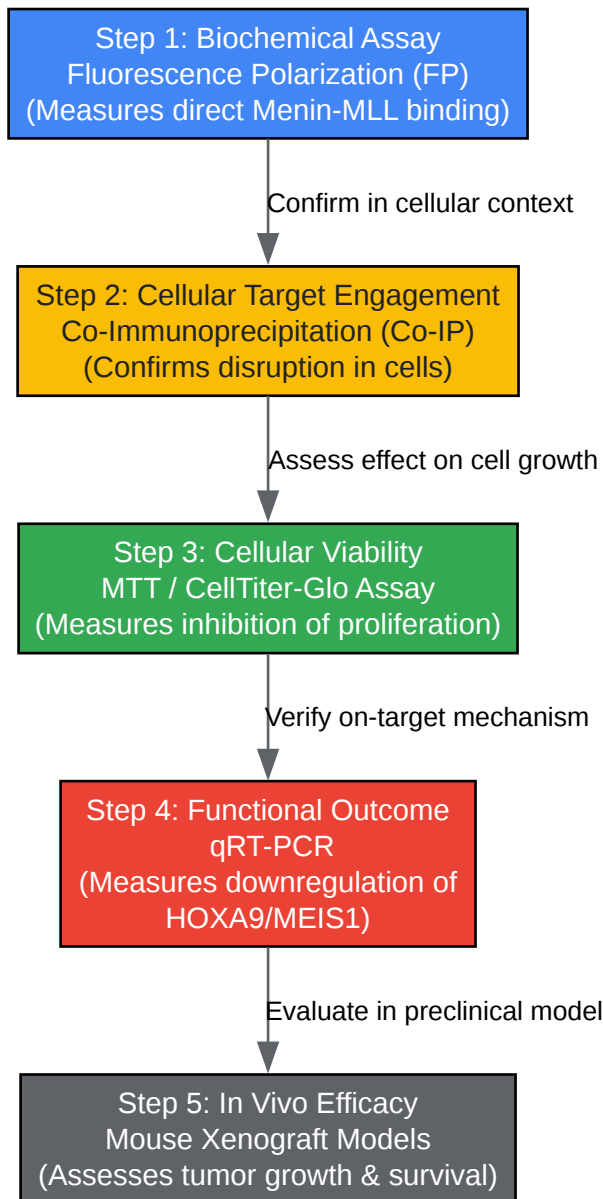
## The Menin-MLL Signaling Pathway and Mechanism of Inhibition

In MLL-rearranged or NPM1-mutated leukemias, the MLL fusion protein or the MLL1/NPM1c complex is tethered to chromatin via a direct interaction with menin. This leads to histone modifications (e.g., H3K4 trimethylation) and the upregulation of genes that drive leukemogenesis. Menin inhibitors function by binding to a specific pocket on the menin protein, physically blocking its interaction with MLL.<sup>[4]</sup> This disruption prevents the recruitment of the leukemogenic complex to its target genes, leading to the downregulation of HOXA9 and MEIS1, followed by cell differentiation and apoptosis.<sup>[2][7]</sup>

## Menin-MLL Signaling Pathway and Inhibition



## General Workflow for Evaluating Menin-MLL Inhibitors



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